N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
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Overview
Description
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is an organic compound that features a fluorobenzyl group attached to a nitrobenzene-1,3-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine typically involves the reaction of 4-fluorobenzylamine with 4-nitrobenzene-1,3-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N1-(4-Fluorobenzyl)-4-aminobenzene-1,3-diamine .
Scientific Research Applications
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N1-(4-Fluorobenzyl)-N1-isopropylethane-1,2-diamine
- N1-Cyclopropyl-N1-(4-fluorobenzyl)ethane-1,2-diamine
- N1-(4-Fluorobenzyl)-N1-methyl-1,2-diamine
Uniqueness
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is unique due to its specific combination of a fluorobenzyl group and a nitrobenzene-1,3-diamine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H12FN3O2
- Molecular Weight : 261.25 g/mol
- CAS Number : 1263404-74-5
- Density : 1.390 g/cm³ (predicted)
- Boiling Point : 464.9 °C (predicted)
The compound features both nitro and amine functional groups, which enhance its reactivity and potential biological activity. The presence of the fluorobenzyl group is particularly noteworthy for its role in improving membrane permeability and bioavailability.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Nitration : Starting with 4-fluorobenzylamine, the compound undergoes nitration to introduce the nitro group.
- Substitution Reaction : The resulting intermediate is reacted with various amines or diamines under basic conditions to yield the final product.
This synthetic route can be optimized using continuous flow reactors to enhance yield and purity, making it suitable for industrial applications.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study demonstrated its efficacy against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
A549 | 5.59 |
HeLa | 4.05 |
DLD-1 | 18.38 |
These results suggest a selective cytotoxicity towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent .
The mechanism through which this compound exerts its biological effects involves:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components such as DNA and proteins.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overactive in cancer cells .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Fluorinated Derivatives : Research on fluorinated derivatives indicated that increased fluorination enhances potency against HDACs, suggesting that structural modifications can significantly affect biological activity .
- Antioxidant Activity : A related study demonstrated that compounds with similar structures showed antioxidant properties, implicating their potential in mitigating oxidative stress-related diseases .
Comparative Analysis
This compound shares structural similarities with other compounds that exhibit notable biological activities:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine | C13H12FN3O | Different positioning of the nitro group |
N,N'-Diethyl-4-nitrobenzene-1,3-diamine | C12H16N4O2 | Contains ethyl groups instead of fluorobenzyl |
2-Amino-5-nitrophenol | C6H6N2O3 | Simpler structure with only one amino group |
The unique arrangement of functional groups in this compound contributes to its distinct biological properties compared to these similar compounds .
Properties
IUPAC Name |
1-N-[(4-fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-13(17(18)19)12(15)7-11/h1-7,16H,8,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRAXSCMDDBKRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=C(C=C2)[N+](=O)[O-])N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602350 |
Source
|
Record name | N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263404-74-5 |
Source
|
Record name | N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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